N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3/c11-6-3-8(13)9(4-7(6)12)17-5-10(16)14-1-2-15/h3-4,15H,1-2,5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZSNRNEAOSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307235 | |
| Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19336-01-7 | |
| Record name | NSC190477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of phenol, esterification, and subsequent amidation. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives.
Key Findings :
- Hydrolysis half-lives for amides in environmental conditions range from decades to centuries due to electron-donating effects of the nitrogen atom .
- The trichlorophenoxy group reduces electrophilicity at the carbonyl carbon, further slowing hydrolysis .
Photodegradation
UV exposure induces dechlorination and cleavage of the phenoxyacetamide bond.
Environmental Relevance :
- Photodegradation is a primary degradation pathway in aquatic systems, with pseudo-first-order rate constants of 0.05–0.2 day⁻¹ .
Reductive Dechlorination
Microbial or chemical reduction targets the trichlorophenoxy moiety.
Kinetics :
Biotransformation in Soil
Soil microbiota metabolize the compound via oxidation and conjugation.
Half-life in Soil :
Thermal Decomposition
Pyrolysis above 300°C generates hazardous byproducts.
Reactivity with Oxidizing Agents
The hydroxyethyl group participates in oxidation reactions.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 50°C | 2-(2,4,5-Trichlorophenoxy)acetic acid + NH₃ |
| O₃ (ozone) | pH 7, 25°C, 1 hr | N-Oxide derivative + Cl⁻ |
Mechanistic Insight :
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations.
-
Reactivity : It can undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation can convert the hydroxyl group into a carbonyl compound.
- Reduction may result in less chlorinated derivatives.
- Substitution can replace chlorine atoms with other nucleophiles.
Biology
- Bioactive Compound : Research indicates that N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide may possess herbicidal and pesticidal properties. Studies are ongoing to explore its efficacy against various plant pathogens and pests.
- Mechanism of Action : The compound interacts with specific molecular targets within biological systems. The trichlorophenoxy group may inhibit or activate certain enzymes or receptors, influencing biological pathways crucial for plant growth regulation.
Medicine
- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial activities suggest that this compound could be developed into therapeutic agents. Preliminary studies show promise in reducing inflammation and combating bacterial infections.
- Case Studies : In vitro studies have demonstrated its effectiveness against specific bacterial strains, indicating potential for use in topical formulations or as part of a broader antimicrobial strategy.
Industrial Applications
- Specialty Chemicals : this compound is utilized in formulating specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products where chemical stability and performance are required.
- Environmental Impact : Given its origins from chlorinated compounds, there are ongoing assessments regarding its environmental safety and potential toxicity. Regulatory agencies monitor its use closely due to historical concerns related to similar compounds like 2,4,5-trichlorophenoxyacetic acid (commonly known as 2,4,5-T), which has been associated with environmental persistence and toxicity issues .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Key for producing complex molecules |
| Biology | Potential herbicide/pesticide | Ongoing research into bioactivity |
| Medicine | Anti-inflammatory and antimicrobial agent | Promising results in laboratory studies |
| Industry | Formulation of specialty chemicals | Used in coatings and adhesives |
| Environmental | Monitoring for toxicity and environmental impact | Historical context linked to similar compounds |
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The trichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl and amide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide and related compounds:
Key Observations :
- Substituent Effects : The hydroxyethyl group in the target compound improves water solubility, whereas aromatic substituents (e.g., 5-chloro-2-methylphenyl) enhance lipophilicity, influencing bioavailability and environmental persistence.
- Chlorination Patterns: The 2,4,5-trichlorophenoxy group is common in auxin-like compounds (e.g., 2,4,5-T herbicide), but derivatives with 2,4,6-trichlorophenoxy (as in CAS 24727-40-0) exhibit distinct binding interactions due to steric and electronic differences .
Anticancer Activity
- Compound I and II : Hydrazine derivatives (e.g., Compound I) demonstrate potent cytotoxicity against MCF-7 cells (IC50 = 12.3 µM), outperforming the standard drug 5-fluorouracil (IC50 = 18.5 µM) . The hydrazine moiety likely facilitates hydrogen bonding with cellular targets.
- FluorA VI : Incorporation of a nitrobenzoxadiazole group enables fluorescence tracking, with an IC50 of 458 nM, suggesting enhanced target affinity .
Herbicidal and Plant Growth Regulation
- 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A structurally related auxin agonist, 2,4,5-T, is a well-known herbicide. The acetamide derivative lacks the carboxylic acid group critical for auxin receptor binding, shifting its application away from plant growth regulation .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Small structural changes drastically alter functionality. For example:
- Environmental and Safety Considerations: Chlorinated phenoxy compounds (e.g., 2,4,5-T) are associated with toxicity concerns (e.g., dioxin contamination). Acetamide derivatives may offer safer profiles due to reduced bioaccumulation .
Biological Activity
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal contexts. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl3NO3
- Molecular Weight : Approximately 298.54 g/mol
- Functional Groups : The compound features a trichlorophenoxy group and an acetamide functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The trichlorophenoxy moiety may inhibit or activate various enzymes involved in metabolic pathways, potentially affecting herbicidal efficacy and therapeutic outcomes.
- Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Herbicidal Properties
This compound has been investigated for its herbicidal properties:
- Target Weeds : Effective against broadleaf weeds in various crops.
- Mechanism : Likely disrupts plant growth by interfering with hormonal pathways or metabolic processes essential for plant development.
Toxicological Profile
The compound has been evaluated for its toxicity levels:
| Toxicity Type | Value Range | Reference |
|---|---|---|
| Acute Toxicity (LC50) | ≤1.0 mg/L to >1 - 10 mg/L | Minnesota Chemicals Report |
| Chronic Toxicity | ≤0.1 mg/L to >0.1 - 10 mg/L | Minnesota Chemicals Report |
Case Studies and Research Findings
-
Agricultural Applications :
- A study demonstrated that this compound effectively controlled specific weed species without significant phytotoxicity to crops.
- Potential Therapeutic Uses :
- Environmental Impact :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling 2,4,5-trichlorophenoxyacetic acid with 2-aminoethanol using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Purification is achieved via recrystallization (ethanol/water) or silica gel column chromatography (eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity, supplemented by - and -NMR for structural verification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves the planar acetamide group and dihedral angles between aromatic rings, critical for conformational analysis . Fourier-transform infrared spectroscopy (FTIR) identifies amide I (C=O stretch, ~1650 cm) and amide II (N–H bend, ~1550 cm) bands. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak, while -NMR detects hydroxyethyl proton signals at δ 3.4–3.6 ppm .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in DMSO (50 mg/mL). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (<0.1% DMSO to avoid cytotoxicity). Precipitation at high concentrations (>100 µM) necessitates solubility optimization using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Stability assessments via UV-Vis spectroscopy (λ = 280 nm) over 24 hours are recommended .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound's apoptotic effects, and how can target engagement be confirmed?
- Methodological Answer : The compound induces apoptosis via PARP-1 inhibition, evidenced by reduced intracellular NAD levels and caspase-3/7 activation. Confirm target engagement using PARP-1 activity assays (e.g., colorimetric NAD depletion) and siRNA-mediated PARP-1 knockdown in HepG2 cells. Western blotting for cleaved PARP and γH2AX foci formation validates DNA damage pathways .
Q. How do structural modifications to the hydroxyethyl group affect bioactivity and selectivity?
- Methodological Answer : Replace the hydroxyethyl group with hydrazineyl or alkyl chains to assess structure-activity relationships (SAR). For example, hydrazineyl derivatives (e.g., Compound I in ) show reduced cytotoxicity (IC > 50 µM vs. 28 µM for the parent compound). Molecular docking reveals the hydroxy group's role in hydrogen bonding to PARP-1's catalytic domain, critical for activity retention .
Q. What in vitro models and endpoints are appropriate for evaluating cytotoxic potency and specificity?
- Methodological Answer : Use hepatoma (HepG2) and breast cancer (MCF-7) cell lines with the MTT assay (48-hour exposure). Calculate IC values using nonlinear regression (GraphPad Prism). Assess specificity via parallel testing in non-cancerous cells (e.g., HEK293). Include 5-fluorouracil (5-FU) as a positive control and validate apoptosis via Annexin V/PI flow cytometry .
Q. What are the primary degradation pathways of this compound in environmental matrices, and how can metabolites be identified?
- Methodological Answer : Under UV light (λ = 254 nm), photolysis generates 2,4,5-trichlorophenol as a primary metabolite. Use HPLC-MS/MS (Q-TOF) in negative ion mode to profile degradation products. Compare degradation kinetics with structurally related herbicides (e.g., 2,4,5-T) to infer environmental persistence .
Q. What regulatory guidelines govern the safe handling and disposal of this compound in laboratory settings?
- Methodological Answer : Follow U.S. EPA NESHAP guidelines for chlorinated acetamides (40 CFR Part 61). Use NIOSH-approved respirators, nitrile gloves, and fume hoods during handling. Dispose of waste via high-temperature incineration (≥1200°C) with acid scrubbers to neutralize HCl emissions. Airborne exposure limits: OSHA PEL = 1 mg/m³ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
